molecular formula C15H14N4O2S B2485622 N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286733-17-2

N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Cat. No. B2485622
CAS RN: 1286733-17-2
M. Wt: 314.36
InChI Key: OEIQMUMWYJTAEU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity

A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide related to the compound of interest, investigating its antimicrobial efficacy. The compound demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for pharmacological and medical applications due to its broad-spectrum antimicrobial properties (Cakmak et al., 2022).

Antiprotozoal and DNA Binding Affinity

Ismail et al. (2004) explored derivatives of furan-2-yl compounds, including one with a structural resemblance to N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, for their antiprotozoal activity. These compounds showed strong DNA affinities and significant in vitro and in vivo antiprotozoal efficacy, particularly against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).

Anticancer Potential

A novel series of benzo[d]thiazole-2-carboxamide derivatives, including compounds with furan-2-ylmethyl groups, were designed and synthesized by Zhang et al. (2017). These compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing moderate to excellent potency. This suggests that derivatives of this compound may hold potential as EGFR inhibitors in cancer treatment (Zhang et al., 2017).

Biological Activity and Molecular Recognition

Compounds based on furan-2-yl structures have been incorporated into DNA-binding polyamides, as reported by Muzikar et al. (2011). Their study demonstrated that furan carboxamides, when paired with specific ring structures, exhibit excellent stabilization of duplex DNA and sequence discrimination. This highlights the utility of furan-2-yl derivatives in molecular recognition and DNA-binding applications, potentially useful in gene regulation therapies (Muzikar et al., 2011).

Antimicrobial and Anticancer Activities

Patel and Shaikh (2010) synthesized 4-Thiazolidinones with 2-amino-6-methylbenzothiazole and furan-2-yl components, demonstrating in vitro antimicrobial activity against various pathogens. Some compounds were comparable with standard drugs, indicating their potential in developing new antimicrobial agents. Additionally, these compounds were screened for anticancer activities, showcasing a direction for further research in cancer therapeutics (Patel & Shaikh, 2010).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIQMUMWYJTAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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